N-(3-acetylphenyl)-1-benzoylprolinamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-benzoylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14(23)16-9-5-10-17(13-16)21-19(24)18-11-6-12-22(18)20(25)15-7-3-2-4-8-15/h2-5,7-10,13,18H,6,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAHLVPOXYZMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with N-(3-acetylphenyl)-1-benzoylprolinamide, enabling comparisons of substituent placement and functional group effects:
N-(3-Acetylphenyl)-1H-indole-2-carboxamide (S8)
- Structure : Replaces the benzoylprolinamide group with an indole-2-carboxamide.
- Synthesis : Prepared via reaction of H-indole-2-carbonyl chloride with 3-acetylaniline in dichloromethane and triethylamine .
- Key Differences :
- The indole ring introduces aromaticity and planar rigidity, contrasting with the proline ring’s puckered conformation.
- Carboxamide vs. prolinamide: The latter may enhance stereochemical control in metal coordination or binding interactions.
N-(4-Acetylphenyl)-1H-indole-2-carboxamide (S7)
- Structure : Differs in the acetyl group’s position (para vs. meta on the phenyl ring).
- Impact of Substituent Position :
(S)-N-(2-Benzoylphenyl)-1-benzoylprolinamide
- Structure : Features a benzoyl group at the phenyl ring’s 2-position instead of 3-acetyl.
- Electronic Effects : The electron-withdrawing benzoyl group (compared to acetyl) may reduce electron density on the phenyl ring, affecting coordination with metals like nickel(II) .
N-(3-Acetylphenyl)-acetamide
- Structure : A simpler analog lacking the prolinamide and benzoyl groups.
- Synthesis: Produced via acetylation of 3-aminoacetophenone with acetic anhydride and a base .
- Functional Simplicity : The absence of proline and benzoyl moieties likely reduces conformational constraints and binding specificity compared to the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(3-acetylphenyl)-1-benzoylprolinamide, and how are intermediates characterized?
- Methodology :
- Step 1 : React 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-acetylphenyl)acetamide .
- Step 2 : Benzoylate prolinamide derivatives using benzoyl chloride under Schotten-Baumann conditions.
- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is standard for isolating intermediates .
- Characterization : Confirm structure via -NMR (e.g., δ 2.17 ppm for acetyl groups) and IR spectroscopy (e.g., 1686 cm for carbonyl stretches) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity : Use TLC (EtOAc/hexane, 20:80) with values for consistency checks .
- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) followed by HPLC-UV analysis to monitor decomposition products .
Q. What spectroscopic techniques are critical for confirming the electronic structure of this compound?
- Methodology :
- IR Spectroscopy : Identify carbonyl (amide I/II bands) and acetyl groups.
- NMR : Use - and -NMR to resolve aromatic protons and confirm substitution patterns .
- X-ray Crystallography : Resolve supramolecular features (e.g., hydrogen bonding, π-π stacking) using single-crystal diffraction data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodology :
- Controlled Experiments : Systematically test solubility in polar (DMSO, EtOAc) and non-polar (hexane) solvents under standardized temperatures.
- Thermodynamic Analysis : Calculate Hansen solubility parameters and compare with experimental data to identify outliers .
Q. What advanced strategies optimize the reaction yield of this compound in multi-step syntheses?
- Methodology :
- Catalysis : Screen Lewis acids (e.g., ZnCl) for benzoylation steps to enhance regioselectivity.
- Solvent Optimization : Replace DMF with ionic liquids to improve reaction efficiency and reduce side products .
Q. How can computational chemistry aid in predicting the compound’s reactivity and supramolecular interactions?
- Methodology :
- DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict redox behavior.
- Molecular Dynamics : Simulate crystal packing using software like Mercury, referencing experimental X-ray data (e.g., C–H···O interactions in crystal lattices) .
Q. What bioanalytical techniques detect trace amounts of this compound in biological matrices?
- Methodology :
- LC-MS/MS : Use electrospray ionization (ESI) in positive ion mode with MRM transitions for quantification.
- Validation : Perform receiver operating characteristic (ROC) analysis to confirm biomarker potential, as demonstrated for related acetamides in cerumen .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates with substituted benzoyl groups (e.g., electron-withdrawing vs. donating).
- Isotopic Labeling : Use -labeled reagents to track acyl transfer mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
